![molecular formula C8H17N3 B1432584 {1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine CAS No. 1507918-33-3](/img/structure/B1432584.png)
{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine
Overview
Description
“{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine” is a chemical compound with the CAS Number: 1507918-33-3 . It has a molecular weight of 155.24 . The IUPAC name for this compound is (1,5-diazabicyclo [3.2.2]nonan-6-yl)methanamine .
Molecular Structure Analysis
The InChI code for “{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine” is 1S/C8H17N3/c9-6-8-7-10-2-1-3-11(8)5-4-10/h8H,1-7,9H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine” is a liquid at room temperature .Scientific Research Applications
Heterocyclic Chemistry and Drug Discovery
Research on heterocyclic compounds like benzodiazepines and their analogs is vital for discovering new medications against diseases lacking effective treatments, such as certain cancer types and infections caused by multiresistant pathogens. Compounds with a diazepine or triazepine ring fused to five-membered nitrogen heterocycles, akin to the structure of "{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine," have been synthesized and studied for their biological efficacy, highlighting the importance of heterocyclic chemistry in drug development (Földesi, Volk, & Milen, 2018).
Synthetic Methodologies and Biological Significance
1,4-Diazepines, which are structurally related to "{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine," have been actively studied for their synthesis, reactions, and biological significance. These compounds are associated with a wide range of biological activities, making them of interest for pharmaceutical applications. The review on 1,4-diazepines summarizes synthetic routes, chemical reactions, and the biological attributes of these derivatives, indicating their potential in the pharmaceutical industry due to properties like antipsychotic, anxiolytic, and anticancer activities (Rashid et al., 2019).
Synthetic Approaches and Chemical Transformations
The synthetic strategies and chemical transformations of benzodiazepines, including 1,4- and 1,5-benzodiazepines, have been extensively researched. These studies have developed various valuable and significant methods for the synthesis of biologically active moieties. Such research underlines the importance of innovative synthetic approaches in creating compounds with potential therapeutic applications, which could extend to compounds like "{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine" (Teli et al., 2023).
Safety And Hazards
properties
IUPAC Name |
1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c9-6-8-7-10-2-1-3-11(8)5-4-10/h8H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAUNLNGFVMFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1)C(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



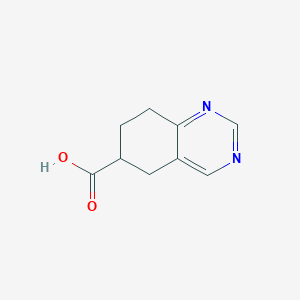
![N-[(1R)-1-phenylethyl]cyclobutanamine](/img/structure/B1432503.png)

![Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432507.png)
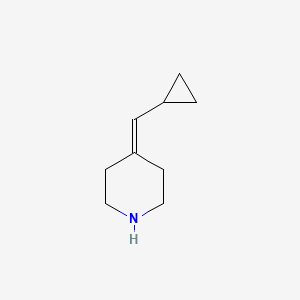
![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)
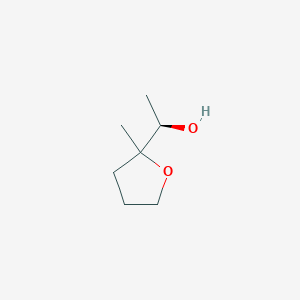

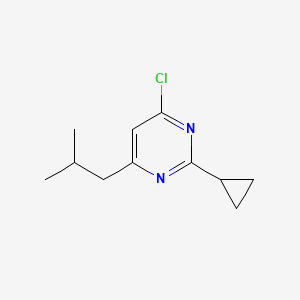
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
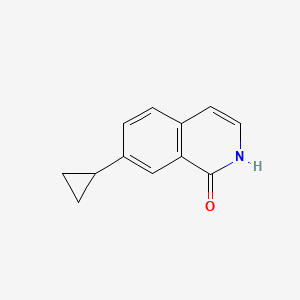
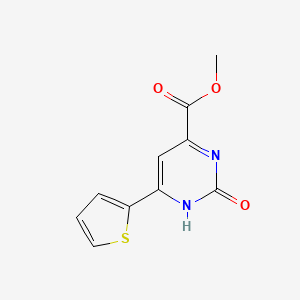
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)